molecular formula C9H13N3O2 B13209313 Methyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate

Methyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate

Cat. No.: B13209313
M. Wt: 195.22 g/mol
InChI Key: AADYSCAEYXZVOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Positional Isomerism in Imidazo[4,5-c]pyridine Derivatives

The imidazo[4,5-c]pyridine scaffold consists of an imidazole ring fused to a pyridine ring at positions 4 and 5 of the pyridine. This fusion creates distinct positional isomers depending on the connectivity of the two rings. For example, imidazo[1,2-a]pyridine (CAS 274-76-0) features fusion at pyridine positions 1 and 2, resulting in a different electronic and steric profile compared to the [4,5-c] isomer. The numbering system for imidazo[4,5-c]pyridine prioritizes the pyridine ring as the parent structure, with the imidazole fused across its 4 and 5 positions (Figure 1).

Table 1: Comparison of Imidazopyridine Isomers

Isomer Fusion Positions Example Compound
Imidazo[1,2-a]pyridine Pyridine 1-2 Olprinone Impurity 20
Imidazo[4,5-c]pyridine Pyridine 4-5 Target compound (this analysis)

The [4,5-c] fusion pattern creates a bicyclic system where the imidazole's nitrogen atoms occupy positions 1 and 3 relative to the pyridine ring. This arrangement influences hydrogen bonding potential and aromaticity compared to other isomers.

Carboxylate Ester Functional Group Specification

The compound contains a methyl ester group at position 4 of the imidazo[4,5-c]pyridine system. According to IUPAC rules, ester substituents are named as alkoxycarbonyl groups. The full name "methyl carboxylate" indicates a methoxy group (-OCH₃) bonded to a carbonyl carbon (C=O).

The numbering priority assigns position 4 to the nitrogen-bearing carbon of the imidazole ring due to the fusion pattern. This contrasts with derivatives like methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate (CAS 1936224-65-5), where substituents appear at different positions. The ester’s location at position 4 ensures minimal steric hindrance with adjacent hydrogen atoms in the partially saturated system.

Hydrogen Saturation Patterns in Polycyclic Systems

The "3H,4H,5H,6H,7H" prefix denotes partial hydrogenation across five positions of the fused ring system. This saturation pattern reduces aromaticity in specific regions while maintaining conjugation in others:

  • 3H : Single hydrogen at position 3 (pyridine ring)
  • 4H-7H : Four hydrogens distributed across the imidazole and bridging carbons

Table 2: Hydrogen Saturation Effects

Position Saturation State Consequence
3 Single H Localized π-electron deficiency
4-7 Partial H Restricted resonance stabilization

Comparatively, 4-(4-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid (CID 42656965) exhibits similar saturation but introduces a chlorophenyl substituent that alters electronic properties. The methyl group at position 4 in the target compound further modulates steric interactions with adjacent saturated carbons.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

methyl 4-methyl-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-9(8(13)14-2)7-6(3-4-12-9)10-5-11-7/h5,12H,3-4H2,1-2H3,(H,10,11)

InChI Key

AADYSCAEYXZVOX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCN1)NC=N2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of histamine dihydrochloride with paraformaldehyde, followed by cyclization to form the imidazo[4,5-c]pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Methyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, as a GABA A receptor modulator, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission . This can result in sedative and anxiolytic effects.

Comparison with Similar Compounds

Key Observations:

Ester vs. Carboxylic Acid Derivatives :

  • Methyl and ethyl esters (e.g., target compound and Ethyl 4-methyl analog) are neutral, lipophilic intermediates ideal for cell permeability .
  • Carboxylic acid derivatives (e.g., 4-(4-Fluorophenyl)-...-6-carboxylic acid) are polar, facilitating interactions with enzymatic active sites but requiring formulation adjustments for bioavailability .

Substituent Effects on Activity :

  • The oxadiazole-containing CBK289001 demonstrates significant TRAP/ACP5 inhibition (IC₅₀: 4–125 μM), highlighting the importance of heterocyclic appendages for target engagement .
  • Aryl substituents (e.g., fluorophenyl, methoxyphenyl) enhance binding to hydrophobic pockets in enzymes, though specific structure-activity relationships (SAR) remain unexplored in the evidence .

Synthetic Utility :

  • The methyl ester group in the target compound offers versatility for further derivatization (e.g., hydrolysis to carboxylic acids or transesterification) .

Notes and Limitations

  • Data Gaps : Biological activity data (e.g., IC₅₀, pharmacokinetics) for the target compound are absent in the provided evidence. Insights are extrapolated from analogs like CBK289001 .
  • Purity and Availability : Most compounds are available at ≥95% purity, though commercial availability varies (e.g., discontinued status of some derivatives in and ).

Biological Activity

Methyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate (CAS Number: 2091501-76-5) is a compound that has garnered attention for its biological activities, particularly in the context of cancer research and enzyme inhibition. This article explores its biological activity through a synthesis of available literature and research findings.

  • Molecular Formula : C₉H₁₃N₃O₂
  • Molecular Weight : 195.22 g/mol
  • Structural Characteristics : The compound features an imidazo[4,5-c]pyridine core which is known for its diverse biological properties.

The biological activity of this compound primarily revolves around its role as a selective inhibitor of certain kinases. Notably, studies have indicated its potential as an inhibitor of Aurora-A kinase, which is crucial in cell cycle regulation and is often overexpressed in various cancers.

Case Study: Aurora-A Inhibition

Research has demonstrated that derivatives of imidazo[4,5-b]pyridine can selectively inhibit Aurora-A kinase. For instance:

  • Compound 28c was shown to inhibit Aurora-A with an IC₅₀ value comparable to that of the wild type in HCT116 human colon carcinoma cells. This selectivity was attributed to specific interactions within the ATP-binding site of the kinase .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityDescriptionReference
Aurora-A Kinase Inhibition Selective inhibition observed in various cancer cell lines. IC₅₀ values indicate effective targeting of mutant forms.
Anticancer Potential Induces apoptosis in cancer cells through cell cycle arrest mechanisms.
Enzyme Interaction Exhibits potential as a small-molecule tool for studying kinase functions.

Research Findings

  • Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can effectively reduce the proliferation of various cancer cell lines by targeting specific kinases involved in cell division .
  • Selectivity and Efficacy : The compound's design allows for selective inhibition of Aurora-A over other kinases such as Aurora-B and C. This selectivity is crucial for minimizing side effects typically associated with broader-spectrum kinase inhibitors .
  • Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with the active site of Aurora-A kinase. This information is vital for further optimizing its structure to enhance potency and selectivity .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Methyl 4-methyl-imidazo[4,5-c]pyridine-4-carboxylate?

  • Methodology : Cyclocondensation reactions using precursors like ethyl acetoacetate and substituted hydrazines are common. Hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH) can yield carboxylic acid derivatives, which are then esterified to obtain the target compound. For example, describes cyclocondensation of ethyl acetoacetate with phenylhydrazine to synthesize pyrazole-carboxylate analogs, which can be adapted for imidazo-pyridine systems .
  • Key Considerations : Optimize reaction time and temperature to minimize byproducts. Use TLC or HPLC to monitor reaction progress.

Q. How is the structural elucidation of this compound performed using spectroscopic techniques?

  • Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks. For example, the methyl group at position 4 would show a singlet in 1H^1H NMR (~2.5 ppm).
  • IR : Confirms ester carbonyl stretches (~1700–1750 cm1^{-1}) and imidazole N-H stretches (~3200 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.

Q. What are the recommended analytical techniques for assessing the purity of this compound?

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm are standard. Adjust mobile phase (e.g., acetonitrile/water) to resolve impurities .
  • GC : Suitable for volatile derivatives; however, the compound’s thermal stability must be verified.
  • Elemental Analysis : Validate empirical formula accuracy (±0.3% tolerance) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the bioactivity of this compound?

  • Approach :

Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with kinase active sites). used MolPort database screening to identify curcumin analogs with DYRK2 inhibition potential .

Molecular Dynamics (MD) : Simulate ligand-protein binding stability over 100 ns trajectories. Compare binding free energies (MM-PBSA/GBSA) to prioritize candidates.

ADME Prediction : Tools like SwissADME predict bioavailability and blood-brain barrier permeability .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental bioassay results?

  • Case Study : If docking suggests strong binding but bioassays show low activity:

Verify compound purity and stability (e.g., degradation in DMSO).

Re-evaluate protonation states at physiological pH using tools like MarvinSketch.

Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics directly.

  • Reference : highlights the importance of validating virtual hits with in vitro enzyme assays .

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

  • Optimization Steps :

Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts for regioselective cyclization.

Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to THF.

Temperature Control : Lower temperatures (0–5°C) reduce side reactions in sensitive steps like ester hydrolysis .

Q. What are the challenges in X-ray crystallographic analysis of this compound, and how can SHELX software address them?

  • Challenges :

  • Twinned Crystals : Common in imidazo-pyridines due to flexible substituents.
  • Disorder : Methyl/ester groups may exhibit rotational disorder.
    • Solutions :
  • Use SHELXL for twin refinement (TWIN/BASF commands) and PART instructions to model disorder .
  • High-resolution data (>1.0 Å) improves electron density maps for accurate hydrogen placement.

Q. How does the choice of solvent affect the compound’s NMR spectral data, and how should contradictions be analyzed?

  • Solvent Effects :

  • Deuterated DMSO : Enhances solubility for polar derivatives but may cause peak broadening due to H-bonding.
  • CDCl3_3 : Ideal for non-polar analogs; sharp signals for methyl groups.
    • Contradiction Analysis : Compare 1H^1H NMR in multiple solvents. For example, a downfield shift in DMSO-d6_6 vs. CDCl3_3 indicates hydrogen-bonding interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.